molecular formula C15H16FN7O2S B2354587 7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058457-14-9

7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2354587
CAS No.: 1058457-14-9
M. Wt: 377.4
InChI Key: CTCPLETZXGNFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C15H16FN7O2S and its molecular weight is 377.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of a class of sulfonylpiperazine derivatives that have garnered interest for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a triazolo-pyrimidine core linked to a piperazine moiety via a sulfonyl group. The incorporation of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula

  • Molecular Weight: 461.1 g/mol
  • IUPAC Name: this compound

Pharmacological Effects

Research indicates that sulfonylpiperazine derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Compounds with similar scaffolds have shown significant inhibition against various cancer cell lines. For instance, studies have demonstrated that modifications in the sulfonylpiperazine structure can lead to enhanced potency against specific kinases involved in cancer progression .
  • Nicotinic Acetylcholine Receptor Modulation : The compound has been investigated for its effects on neuronal nicotinic receptors (nAChRs). Structure-based virtual screening revealed that certain analogs display selective inhibition of nAChRs, which are implicated in neurological disorders .
  • Tyrosinase Inhibition : Some derivatives have been shown to inhibit tyrosinase activity, which is crucial for melanin production and thus may be useful in treating hyperpigmentation disorders .

Structure-Activity Relationship (SAR)

The SAR studies of sulfonylpiperazine derivatives highlight the importance of various substituents on the phenyl ring and piperazine moiety. For example:

  • Fluorine Positioning : The position of the fluorine atom on the phenyl ring significantly influences the potency against nAChRs. Moving from the para to ortho position resulted in a marked decrease in activity against certain receptor subtypes .
  • Piperazine Modifications : Variations in the piperazine substituents also affect biological activity. Compounds with larger or more polar substituents often exhibit improved binding affinity and selectivity towards their targets .

Table 1: Biological Activity Data of Related Compounds

Compound IDActivity TypeIC50 (µM)Reference
Compound AnAChR Inhibition20.3
Compound BTyrosinase Inhibition40.43
Compound CCancer Cell Line Inhibition15.0

These results illustrate the varying degrees of biological activity among related compounds, emphasizing how structural modifications can lead to significant changes in efficacy.

Properties

IUPAC Name

7-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN7O2S/c1-21-14-13(19-20-21)15(18-10-17-14)22-6-8-23(9-7-22)26(24,25)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCPLETZXGNFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.